molecular formula C9H20O2Si B13397594 (Acetoxymethyl)triethylsilane

(Acetoxymethyl)triethylsilane

Cat. No.: B13397594
M. Wt: 188.34 g/mol
InChI Key: QHYRLKUEEUUOFK-UHFFFAOYSA-N
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Description

(Acetoxymethyl)triethylsilane is an organosilicon compound characterized by the presence of an acetoxymethyl group attached to a triethylsilane moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetoxymethyl)triethylsilane typically involves the reaction of (chloromethyl)triethylsilane with potassium acetate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:

(Chloromethyl)triethylsilane+Potassium AcetateThis compound+Potassium Chloride\text{(Chloromethyl)triethylsilane} + \text{Potassium Acetate} \rightarrow \text{this compound} + \text{Potassium Chloride} (Chloromethyl)triethylsilane+Potassium Acetate→this compound+Potassium Chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(Acetoxymethyl)triethylsilane undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetoxymethyl group can be substituted with other nucleophiles.

    Hydrosilylation: The triethylsilane moiety can participate in hydrosilylation reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are often employed.

Major Products Formed

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used.

    Hydrosilylation: The major products are silyl ethers or silanes.

Scientific Research Applications

(Acetoxymethyl)triethylsilane finds applications in various fields of scientific research:

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Acetoxymethyl)triethylsilane involves the reactivity of the acetoxymethyl group and the triethylsilane moiety. The acetoxymethyl group can undergo nucleophilic substitution, while the triethylsilane moiety can participate in hydrosilylation reactions. The molecular targets and pathways depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler compound with similar reactivity in hydrosilylation reactions.

    (Chloromethyl)triethylsilane: A precursor in the synthesis of (Acetoxymethyl)triethylsilane.

    Trimethylsilyl Compounds: Compounds with similar silicon-based reactivity but different alkyl groups.

Uniqueness

This compound is unique due to the presence of the acetoxymethyl group, which provides additional reactivity and versatility in organic synthesis compared to simpler silanes.

Properties

IUPAC Name

triethylsilylmethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-5-12(6-2,7-3)8-11-9(4)10/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYRLKUEEUUOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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